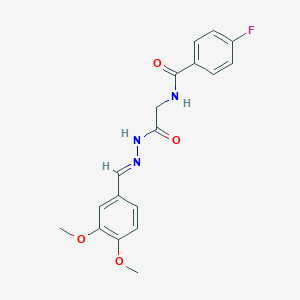

3-(2-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Fluorphenyl)-4-(((5-Methylthiophen-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Fluorphenylgruppe, eines Thiophenrings und eines Triazolrings aus, was sie zu einem Molekül von Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2-Fluorphenyl)-4-(((5-Methylthiophen-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion umfasst in der Regel mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 2-Fluorbenzaldehyd mit 5-Methylthiophen-2-carbaldehyd in Gegenwart einer geeigneten Base, um die intermediäre Schiff-Base zu bilden. Diese Zwischenstufe wird dann unter Rückflussbedingungen mit Thiosemicarbazid umgesetzt, um das gewünschte Triazolderivat zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(2-Fluorphenyl)-4-(((5-Methylthiophen-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Fluorphenylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Nukleophile wie Amine, Thiole und Halogenide.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

3-(2-Fluorphenyl)-4-(((5-Methylthiophen-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle, antifungale und Antikrebsaktivitäten.

Medizin: Als potenzieller Therapeutika erforscht, da es mit verschiedenen biologischen Zielen interagieren kann.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(2-Fluorphenyl)-4-(((5-Methylthiophen-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann Enzyme hemmen, an Rezeptoren binden oder zelluläre Prozesse stören, was zu den beobachteten biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(2-Fluorphenyl)-4-(((5-Methylthiophen-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion kann mit anderen Triazolderivaten verglichen werden, wie z. B.:

- 3-(2-Chlorphenyl)-4-(((5-Methylthiophen-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion

- 3-(2-Bromphenyl)-4-(((5-Methylthiophen-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion

Einzigartigkeit

Das Vorhandensein der Fluorphenylgruppe in 3-(2-Fluorphenyl)-4-(((5-Methylthiophen-2-yl)methylen)amino)-1H-1,2,4-triazol-5(4H)-thion verleiht einzigartige chemische und biologische Eigenschaften, wie z. B. erhöhte Lipophilie und verbesserte Bindungsaffinität zu bestimmten biologischen Zielstrukturen. Diese Merkmale unterscheiden es von anderen ähnlichen Verbindungen und machen es zu einem wertvollen Molekül für Forschung und Entwicklung.

Eigenschaften

CAS-Nummer |

573694-24-3 |

|---|---|

Molekularformel |

C14H11FN4S2 |

Molekulargewicht |

318.4 g/mol |

IUPAC-Name |

3-(2-fluorophenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H11FN4S2/c1-9-6-7-10(21-9)8-16-19-13(17-18-14(19)20)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,18,20)/b16-8+ |

InChI-Schlüssel |

HOKAHCCXJDEKJY-LZYBPNLTSA-N |

Isomerische SMILES |

CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |

Kanonische SMILES |

CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12015033.png)

![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)

![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)

![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)

![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)

![2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol](/img/structure/B12015095.png)

![Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12015106.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)